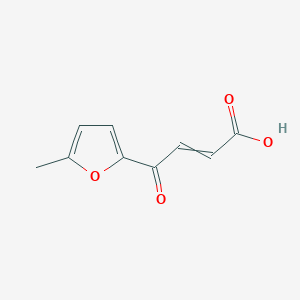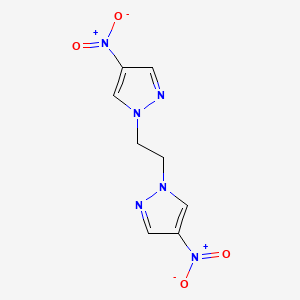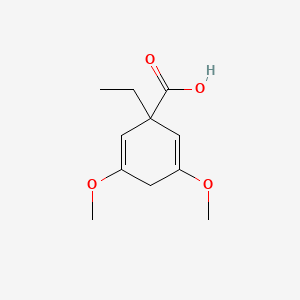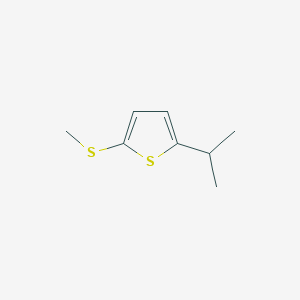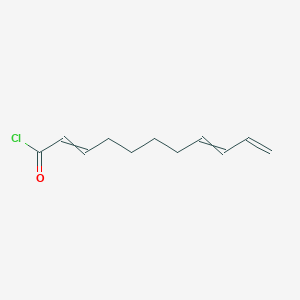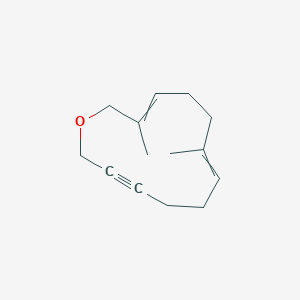
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne is an organic compound characterized by a unique structure that includes a 13-membered ring with both double and triple bonds, as well as an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ring Structure: The initial step often involves the formation of the 13-membered ring. This can be achieved through cyclization reactions, where smaller molecular fragments are joined together under specific conditions.
Introduction of Double and Triple Bonds: The introduction of the double and triple bonds can be accomplished through various alkyne and alkene formation reactions. For example, the use of palladium-catalyzed coupling reactions can introduce these unsaturations.
Incorporation of the Oxygen Atom: The oxygen atom can be introduced through oxidation reactions, where an alcohol or ether group is formed within the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and reagents are often chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ring structures and polycyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododeca-1,5,9-triene: A similar compound with a 12-membered ring and three double bonds.
Cyclotrideca-1,5,9-triene: Another related compound with a 13-membered ring and three double bonds.
Uniqueness
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne is unique due to the presence of both double and triple bonds within a 13-membered ring, as well as an oxygen atom. This combination of features makes it particularly versatile in chemical reactions and applications, distinguishing it from other cyclic compounds.
Propriétés
Numéro CAS |
109585-68-4 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3,7-dimethyl-1-oxacyclotrideca-3,7-dien-11-yne |
InChI |
InChI=1S/C14H20O/c1-13-8-5-3-4-6-11-15-12-14(2)10-7-9-13/h8,10H,3,5,7,9,11-12H2,1-2H3 |
Clé InChI |
FLHKLQKUSCWVAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC#CCOCC(=CCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


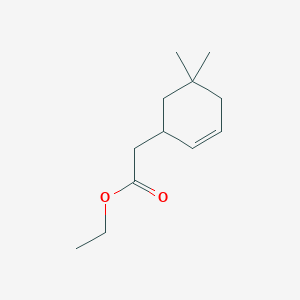

![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
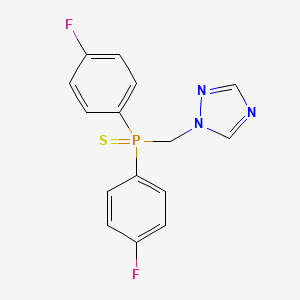
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)

